molecular formula C8H6F3N3 B1378495 6-(trifluoromethyl)-1H-indazol-4-amine CAS No. 1352395-46-0

6-(trifluoromethyl)-1H-indazol-4-amine

Cat. No. B1378495
M. Wt: 201.15 g/mol
InChI Key: IHQAYTCBMNCOKS-UHFFFAOYSA-N
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Description

The compound “6-(trifluoromethyl)-1H-indazol-4-amine” is a derivative of trifluoromethylpyridine (TFMP). TFMP and its derivatives are widely used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Scientific Research Applications

Anticancer Applications

6-(trifluoromethyl)-1H-indazol-4-amine and its derivatives demonstrate notable anticancer properties. The design and synthesis of various 6-substituted amino-1H-indazole derivatives have been targeted for their antiproliferative activity against different human cancer cell lines. For instance, N-(4-fluorobenzyl)-1H-indazol-6-amine exhibited potent antiproliferative activity, specifically in the human colorectal cancer cell line HCT116, while showing non-cytotoxicity in normal cell lines. This suggests its potential as a novel anticancer agent (Hoang et al., 2022). Additionally, 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide demonstrated distinct inhibitory capacity against the proliferation of the A549 and BGC-823 cancer cell lines, indicating its utility in cancer treatment (Ji et al., 2018).

Synthesis of Heterocycles

The compound plays a crucial role in the synthesis of fused tetracyclic heterocycles, a process involving a three-component reaction that yields high yields of various heterocyclic compounds. This versatile application demonstrates the compound's significance in organic chemistry and potential applications in pharmaceuticals and materials science (Li et al., 2013).

Coordination Chemistry

6-(trifluoromethyl)-1H-indazol-4-amine is also involved in coordination chemistry, specifically in the formation of Cu2+ and Zn2+ complexes with an indazole-containing azamacrocyclic scorpiand. The compound's coordination behavior and the formation of stable complexes underline its utility in exploring new materials and catalysis processes (Verdejo et al., 2015).

properties

IUPAC Name

6-(trifluoromethyl)-1H-indazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3N3/c9-8(10,11)4-1-6(12)5-3-13-14-7(5)2-4/h1-3H,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHQAYTCBMNCOKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1N)C=NN2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601275836
Record name 1H-Indazol-4-amine, 6-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601275836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(trifluoromethyl)-1H-indazol-4-amine

CAS RN

1352395-46-0
Record name 1H-Indazol-4-amine, 6-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1352395-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indazol-4-amine, 6-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601275836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Huo, Z Luo, X Ning, X Kang, Q Yan, Y Guo… - European Journal of …, 2022 - Elsevier
Tryptophan-2,3-dioxygenase (TDO) and indoleamine-2, 3-dioxygenase 1 (IDO1) are the important tumor immune checkpoints and TDO and IDO1 inhibition may present a potential …
Number of citations: 1 www.sciencedirect.com

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